The synthesis of 3,10-Dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine typically involves multi-step organic reactions. A common synthetic route includes:
Industrial production may utilize large-scale reactors with continuous flow systems to enhance efficiency and yield while maintaining safety due to the hazardous nature of the reagents involved.
The molecular structure of 3,10-Dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine features a fused bicyclic system that contributes to its unique chemical properties. Key structural details include:
The compound's three-dimensional conformation is significant for its interactions with biological targets, particularly in inhibiting farnesyl protein transferase .
3,10-Dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine can participate in several chemical reactions:
Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Controlled reaction conditions are critical to prevent unwanted side reactions.
The mechanism of action of 3,10-Dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine primarily involves its role as an inhibitor of farnesyl protein transferase. This enzyme is crucial for post-translational modification of proteins that play significant roles in cell signaling pathways.
3,10-Dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine has several scientific applications:
Research continues into optimizing its synthesis and exploring new applications in drug development and materials science .
The compound’s primary IUPAC name is 3,10-dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine [2] [3]. This name follows IUPAC fusion rules by:
Alternative naming variants include:
The compound has the molecular formula C₁₄H₁₀Br₂ClN, confirmed by PubChem, Synthonix, and analytical COA data [1] [2] [7]. Key mass metrics include:
Table 1: Molecular Weight and Elemental Composition
Property | Value | Calculation Basis |
---|---|---|
Molecular Weight | 387.50 g/mol | C₁₄H₁₀Br₂ClN |
Exact Mass | 384.887 u | ¹²C₁₄¹H₁₀⁷⁹Br²⁸¹Br³⁵Cl¹⁴N |
Br₂ Contribution | 52.41% | (159.82 g/mol ÷ 387.50 g/mol) × 100 |
Aromatic Framework Mass | 77.26% | (C₁₄H₁₀N backbone ÷ total MW) × 100 |
Elemental analysis predictions align with the formula: Carbon (43.39%), Hydrogen (2.60%), Bromine (41.22%), Chlorine (9.14%), Nitrogen (3.61%) [7] [9]. The mass reflects a polyhalogenated, medium-sized fused ring system typical of pharmaceutical intermediates [4].
The base structure (C₁₄H₁₀Br₂ClN) lacks chiral centers due to:
However, derivatives exhibit significant stereochemical complexity. For example:
Molecular mechanics modeling suggests the dihydro scaffold favors a boat-like conformation in the seven-membered ring, minimizing steric clash between halogen substituents [6].
Nuclear Magnetic Resonance (NMR) (predicted for C₁₄H₁₀Br₂ClN):
Mass Spectrometry (MS) data show:
Infrared (IR) spectra feature:
Table 2: Summary of Predicted Spectroscopic Signatures
Technique | Key Assignments | Structural Insights |
---|---|---|
¹H NMR | δ 2.80–3.20 (m, 4H, H-1/H-2); δ 7.25 (s, 1H, H-7); δ 8.50 (d, 1H, H-9) | Methylene environment; isolated aromatic proton; pyridine H |
MS | [M]⁺• at m/z 384/386/388/390; [M-Br]⁺ at m/z 305/307 | Halogen isotope patterns; bond cleavage stability |
IR | 3050 cm⁻¹ (w, Ar-H); 1605 cm⁻¹ (s, C=N); 750 cm⁻¹ (s, C-Br) | Unsaturated backbone; halogen presence |
These spectral properties enable identity confirmation and purity verification (≥95% by HPLC) [2] [7].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: